4-{(E)-[({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate
CAS No.:
Cat. No.: VC15676887
Molecular Formula: C27H24ClN5O5S
Molecular Weight: 566.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H24ClN5O5S |
|---|---|
| Molecular Weight | 566.0 g/mol |
| IUPAC Name | [4-[(E)-[[2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate |
| Standard InChI | InChI=1S/C27H24ClN5O5S/c1-17(34)38-25-22(36-2)13-18(14-23(25)37-3)15-29-30-24(35)16-39-27-32-31-26(19-7-5-4-6-8-19)33(27)21-11-9-20(28)10-12-21/h4-15H,16H2,1-3H3,(H,30,35)/b29-15+ |
| Standard InChI Key | DQXQOGWDWFFKQQ-WKULSOCRSA-N |
| Isomeric SMILES | CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OC |
| Canonical SMILES | CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OC |
Introduction
The compound 4-{(E)-[({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate is a complex organic molecule featuring a triazole ring, a chlorophenyl group, and a dimethoxyphenyl acetate moiety. This compound is of interest in medicinal chemistry due to its intricate structure and potential biological activities.
Synthesis
The synthesis of compounds with similar structures often involves multi-step reactions. For example, the preparation of related triazole derivatives typically involves the formation of the triazole ring through cyclization reactions, followed by the introduction of other functional groups such as sulfanyl or hydrazono linkages .
Biological and Chemical Activities
Compounds with triazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of a chlorophenyl group and a sulfanyl linkage may enhance these activities due to their ability to interact with biological targets.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate | Triazole, sulfanyl, hydrazono, dimethoxyphenyl acetate | Presence of dimethoxyphenyl acetate |
| 4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid | Triazole, sulfanyl, hydrazono, benzoic acid | Benzoic acid moiety instead of acetate |
| 2-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid | Similar to the first but with a different linkage | Variation in the position of the hydrazono linkage |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume